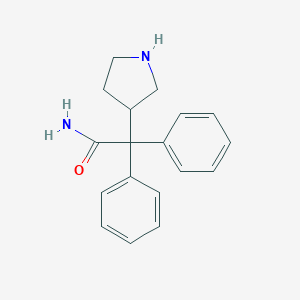

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide involves multistep reactions, including the preparation of diphenidine and its pyrrolidine analogue, as well as their 2,2-diphenylethyl isomers. Analytical characterizations typically include high-resolution electrospray mass spectrometry (HR-ESI-MS), liquid chromatography ESI-MS/MS, gas chromatography ion trap electron and chemical ionization MS, nuclear magnetic resonance spectroscopy (NMR), and infrared spectroscopy (Wallach et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide has been elucidated using various spectroscopic methods, including X-ray crystallography. These studies reveal the intricate arrangement of atoms within the molecule and provide insights into the spatial configuration of its functional groups (Sylvie L. Pailloux et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide derivatives include oxidation with various agents leading to multiple products. The reactivity of these compounds under different conditions highlights their chemical versatility and the potential for further functionalization (Sylvie L. Pailloux et al., 2007).

Wissenschaftliche Forschungsanwendungen

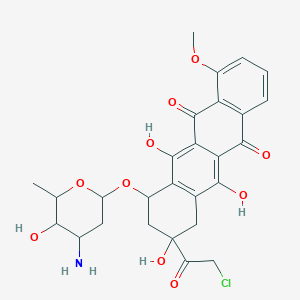

Cancer Research : A compound structurally similar to 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide demonstrated cytotoxic activity against breast cancer cell lines, suggesting potential applications in cancer treatment (Ebrahim Saeedian Moghadam & M. Amini, 2018).

Chemical Synthesis and Chelation : A derivative of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide exhibited an unexpected bidentate chelation mode with La(III), contributing to the understanding of coordination chemistry (Sylvie L. Pailloux et al., 2009).

Separation Technology : N-substituted derivatives of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide were effective in separating palladium(II) from hydrochloric acid solutions, a significant advancement in the field of separation and purification technology (A. Turanov et al., 2017).

Pharmacology : Diphenpyramide, a compound related to 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, was identified as a promising new anti-inflammatory agent with potential applications in various conditions (S. Caliari et al., 1977).

Solar Cell Technology : Some bioactive benzothiazolinone acetamide analogs, related to 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, showed good light harvesting efficiency, indicating potential applications in dye-sensitized solar cells (Y. Mary et al., 2020).

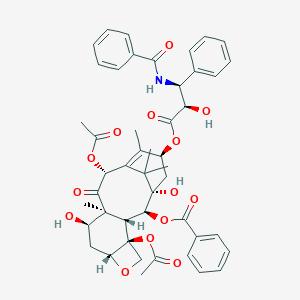

Anticonvulsant Properties : A study found that new 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, structurally similar to 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, showed potential as broad-spectrum anticonvulsant agents with a better safety profile than existing drugs (J. Obniska et al., 2017).

Antimicrobial and Anticancer Activities : Novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates showed high antimicrobial and anticancer activities, suggesting a potential therapeutic application (M. Abdel-megeed et al., 2012).

Opioid Receptor Research : [3H]DIPPA, related to 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, is a potent opioid receptor antagonist, indicating potential clinical applications in treating opioid addiction (A. Chang et al., 1995).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,2-diphenyl-2-pyrrolidin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJSBKKYHVODFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545499 | |

| Record name | 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |

CAS RN |

103887-32-7 | |

| Record name | 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

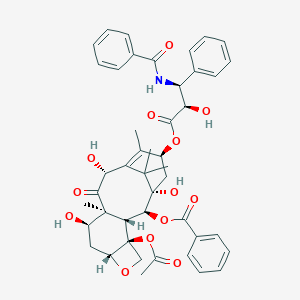

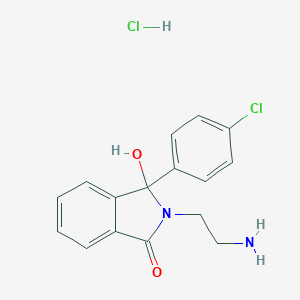

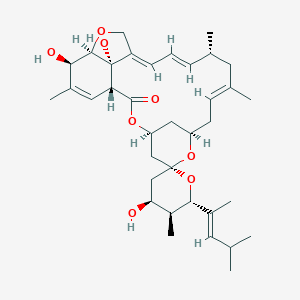

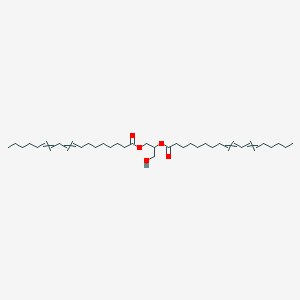

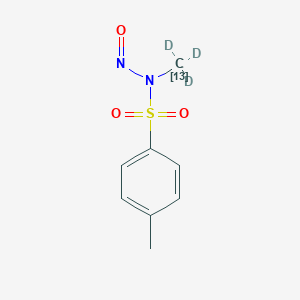

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)